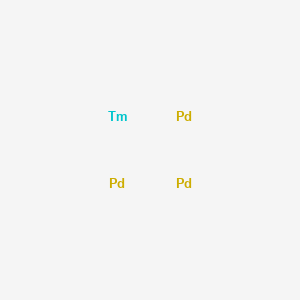

Gallium;platinum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gallium;platinum is a compound formed by the combination of gallium and platinum. This compound is notable for its unique properties, including its ability to form liquid metal alloys at relatively low temperatures. This compound compounds have garnered significant interest in various fields, particularly in catalysis, due to their exceptional catalytic properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gallium;platinum compounds can be synthesized through various methods. One common approach involves the electrocoupling substitution method. In this method, pure gallium is heated and stirred in an isopropanol solvent to form a gallium suspension. An aqueous solution of chloroplatinic acid is then added to the gallium suspension, followed by evaporation and calcination to obtain the this compound compound .

Industrial Production Methods

In industrial settings, this compound compounds are often produced using supported catalytically active liquid metal solutions (SCALMS). This involves doping a low-melting metal like gallium with a small amount of platinum and depositing the resulting bimetallic alloy onto a porous support. The SCALMS material is fully liquid at reaction temperatures, allowing for efficient catalytic processes .

Analyse Des Réactions Chimiques

Types of Reactions

Gallium;platinum compounds undergo various types of chemical reactions, including:

Oxidation: this compound compounds can participate in oxidation reactions, where they act as catalysts to facilitate the transfer of oxygen atoms to other molecules.

Reduction: These compounds are also effective in reduction reactions, where they help in the removal of oxygen atoms from molecules.

Dehydrogenation: This compound compounds are particularly effective in dehydrogenation reactions, where they facilitate the removal of hydrogen atoms from organic molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound compounds include hydrogen gas, oxygen gas, and various organic substrates. Reaction conditions typically involve elevated temperatures, often in the range of 500°C to 600°C, to ensure the compound remains in a liquid state and maintains its catalytic activity .

Major Products Formed

Major products formed from reactions involving this compound compounds include alkenes from dehydrogenation reactions, alcohols from reduction reactions, and various oxidized organic compounds from oxidation reactions .

Applications De Recherche Scientifique

Gallium;platinum compounds have a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of gallium;platinum compounds primarily involves their ability to replace iron in redox enzymes. This effectively inhibits bacterial growth by targeting multiple iron-dependent biological processes and suppressing the development of drug resistance. In catalytic applications, the fluidic properties of the liquid metal alloy enhance the catalytic reduction reactions, leading to higher reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to gallium;platinum include:

Palladium;gallium: Used in similar catalytic applications, particularly in hydrogenation and dehydrogenation reactions.

Nickel;gallium: Known for its use in carbon dioxide hydrogenation to methanol.

Rhodium;gallium: Utilized in various high-temperature catalytic processes.

Uniqueness

This compound compounds are unique due to their ability to form liquid metal alloys at relatively low temperatures, which enhances their catalytic properties. The high mobility of platinum atoms in the liquid gallium matrix allows for the formation of single-atom catalytic sites, leading to increased catalytic efficiency and selectivity .

Propriétés

Formule moléculaire |

GaPt |

|---|---|

Poids moléculaire |

264.81 g/mol |

Nom IUPAC |

gallium;platinum |

InChI |

InChI=1S/Ga.Pt |

Clé InChI |

YZXSZJFWYKAEJB-UHFFFAOYSA-N |

SMILES canonique |

[Ga].[Pt] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)